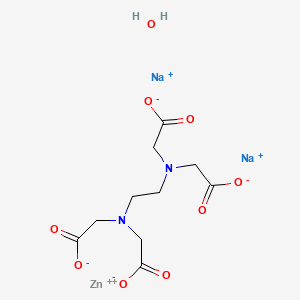

Ethylenediaminetetraacetic acid disodium zinc salt hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

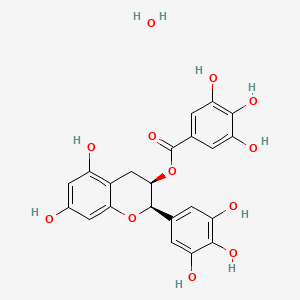

Ethylenediaminetetraacetic acid disodium zinc salt hydrate, also known as zinc disodium ethylenediaminetetraacetate, is a coordination compound widely used in various scientific fields. This compound is a chelating agent, meaning it can form stable complexes with metal ions, making it valuable in applications requiring metal ion sequestration.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of disodium;ZINC;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with zinc salts in the presence of sodium hydroxide. The reaction conditions often include:

Reactants: EDTA, zinc sulfate or zinc chloride, sodium hydroxide

Solvent: Water

Temperature: Room temperature to slightly elevated temperatures

pH: Adjusted to neutral or slightly basic conditions

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

- Dissolving EDTA in water.

- Adding zinc salts to the solution.

- Adjusting the pH with sodium hydroxide.

- Crystallizing the product by evaporating the solvent or cooling the solution.

Analyse Des Réactions Chimiques

Types of Reactions

Ethylenediaminetetraacetic acid disodium zinc salt hydrate primarily undergoes complexation reactions with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable chelate structure.

Common Reagents and Conditions

Reagents: Metal ions such as calcium, magnesium, iron, and copper.

Conditions: Aqueous solutions, neutral to slightly basic pH.

Major Products

The major products of these reactions are stable metal-EDTA complexes, where the metal ion is sequestered by the EDTA ligand.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a chelating agent to sequester metal ions in analytical and preparative procedures. It is also employed in titrations to determine metal ion concentrations.

Biology

In biological research, it is used to remove metal ions from solutions, which can be crucial for studying metal-dependent enzymes and proteins.

Medicine

Medically, it is used in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.

Industry

Industrially, it is used in water treatment to remove metal ions, in detergents to enhance cleaning efficiency, and in agriculture as a micronutrient to supply zinc to plants.

Mécanisme D'action

The mechanism of action of disodium;ZINC;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate involves the formation of stable chelate complexes with metal ions. The EDTA ligand binds to metal ions through its carboxylate and amine groups, forming a ring structure that sequesters the metal ion. This prevents the metal ion from participating in unwanted reactions and facilitates its removal from the system.

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a similar structure but with an additional amine group, providing higher chelation capacity.

N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEDTA): A chelating agent with a hydroxyethyl group, offering different solubility and binding properties.

Ethylenediaminetetraacetic acid (EDTA): The parent compound without the zinc ion, widely used for similar applications.

Uniqueness

Ethylenediaminetetraacetic acid disodium zinc salt hydrate is unique due to its specific zinc ion content, making it particularly useful in applications requiring zinc supplementation or sequestration. Its stability and solubility in water also make it a versatile and effective chelating agent.

Propriétés

IUPAC Name |

disodium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2Na.H2O.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2;/q;2*+1;;+2/p-4 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERHYBKZIQLBBV-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Zn+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2Na2O9Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

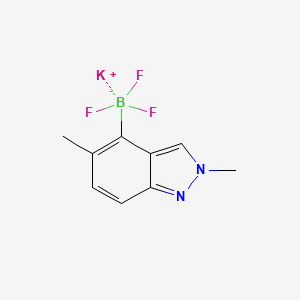

![6-Chloro-1,8a-dihydro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B8002920.png)

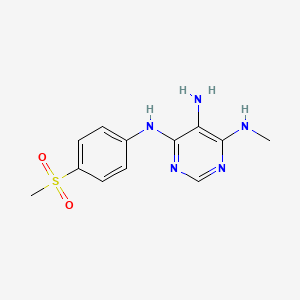

![potassium;tris[5-methyl-3-(4-propan-2-ylphenyl)pyrazol-1-yl]boranuide](/img/structure/B8002928.png)

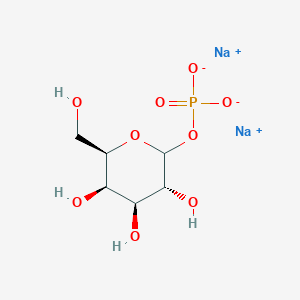

![sodium;[(E)-[amino-[carboxymethyl(methyl)amino]methylidene]amino]-hydroxyphosphinate;hydrate](/img/structure/B8002980.png)

![38-chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene-4,13,22,31-tetrasulfonic acid](/img/structure/B8002988.png)

![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrate;hydrochloride](/img/structure/B8003010.png)